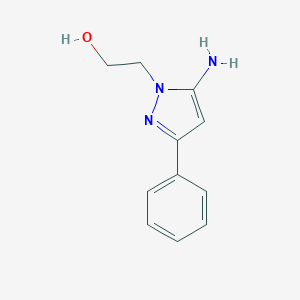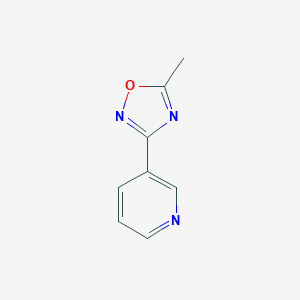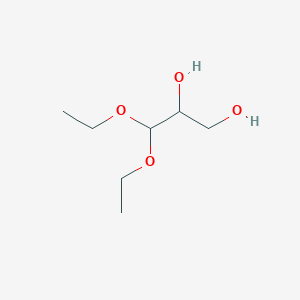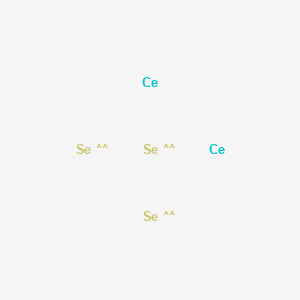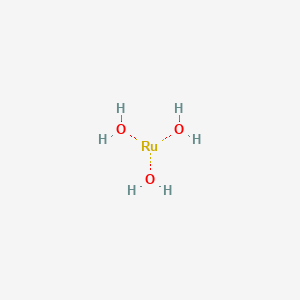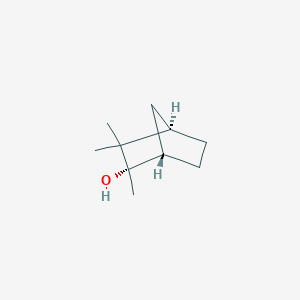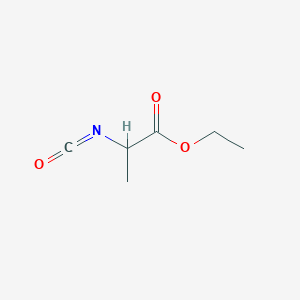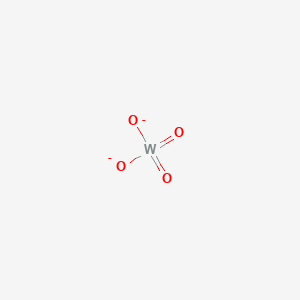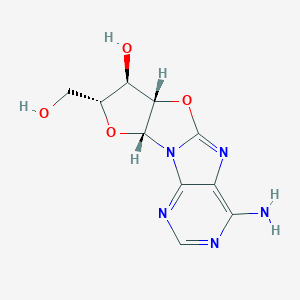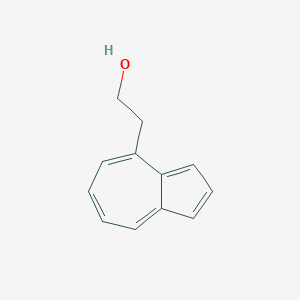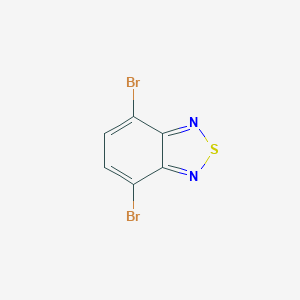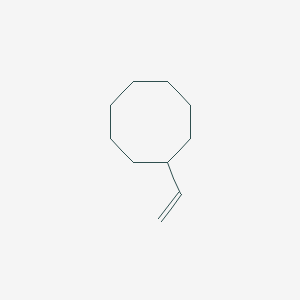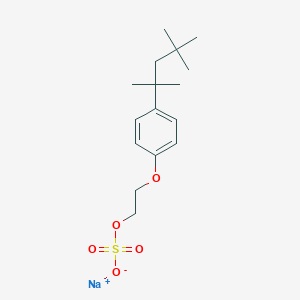![molecular formula C15H17NO5 B082751 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione CAS No. 13091-95-7](/img/structure/B82751.png)
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione, also known as HDPD, is a synthetic compound that belongs to the class of hydroxypyridinone derivatives. It has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
科学研究应用
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been used as a fungicide and insecticide due to its ability to inhibit the growth of various pathogens. In material science, it has been used as a chelating agent and a precursor for the synthesis of metal complexes.
作用机制
The mechanism of action of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to chelate iron, copper, and zinc ions, which are essential for the growth and survival of various pathogens. By chelating these ions, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of these pathogens. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in inflammation and cancer.
生化和生理效应
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its broad-spectrum activity against various pathogens and cancer cell lines. This makes it a promising candidate for the development of new drugs and therapies. Another advantage is its low toxicity, which makes it a safer alternative to other drugs and chemicals. However, one of the limitations of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic and basic conditions, which can limit its shelf life and stability in various formulations.
未来方向
There are several future directions for the research and development of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new formulations and delivery methods to improve its solubility and stability. In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione involves the condensation of 2,3-dimethyl-1,4-naphthoquinone with 2,3-dimethyl-1,4-butanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione in high yield and purity.
属性
CAS 编号 |
13091-95-7 |
|---|---|
产品名称 |
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione |
分子式 |
C15H17NO5 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
3-hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO5/c1-7-3-8(2)13(19)10(4-7)11(17)5-9-6-12(18)16-15(21)14(9)20/h3-4,9,14,19-20H,5-6H2,1-2H3,(H,16,18,21) |
InChI 键 |
ZGJCDRKURNFGIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C |
同义词 |
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



